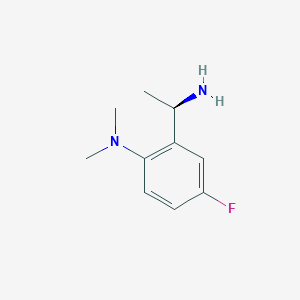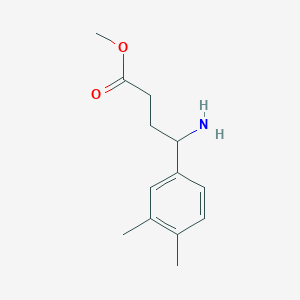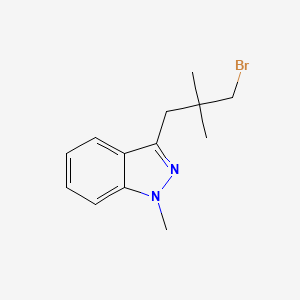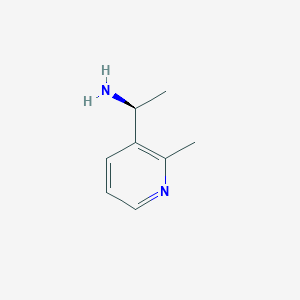
2,2,3-Trimethylbut-3-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trimethylbut-3-enal is an organic compound with the molecular formula C7H12O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon atom. This compound is notable for its unique structure, which includes three methyl groups and a double bond, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylbut-3-enal typically involves multi-step reactions. One common method includes the use of tetrahydrofuran as a solvent, followed by oxidation with chromium trioxide (CrO3) in the presence of acetic acid, propionic acid, and water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3-Trimethylbut-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bond allows for electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens or hydrogen halides in the presence of catalysts.
Major Products Formed:
Oxidation: 2,2,3-Trimethylbutanoic acid.
Reduction: 2,2,3-Trimethylbut-3-enol.
Substitution: Various halogenated derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2,2,3-Trimethylbut-3-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,3-Trimethylbut-3-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The double bond in the structure allows for additional reactivity, enabling the compound to participate in various chemical pathways.
Comparación Con Compuestos Similares
2,3,3-Trimethyl-1-butene: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,2,4-Trimethylpentane: Another branched alkane with different reactivity due to the absence of a double bond and aldehyde group.
Uniqueness: 2,2,3-Trimethylbut-3-enal is unique due to its combination of an aldehyde group and a double bond, providing a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
2,2,3-trimethylbut-3-enal |
InChI |
InChI=1S/C7H12O/c1-6(2)7(3,4)5-8/h5H,1H2,2-4H3 |
Clave InChI |
IOLBOWCWGVKAQS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






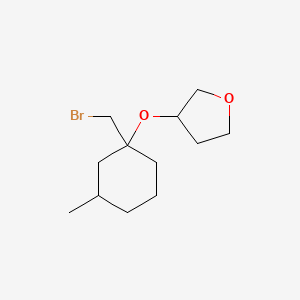
![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)
